1-Cyano-3-(1-methylethyl)guanidine

Catalog No.
S1552503
CAS No.
44830-55-9
M.F
C5H10N4
M. Wt
126.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyano-3-(1-methylethyl)guanidine

CAS Number

44830-55-9

Product Name

1-Cyano-3-(1-methylethyl)guanidine

IUPAC Name

1-cyano-2-propan-2-ylguanidine

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9)

InChI Key

SRUGWSFEPMKUAK-UHFFFAOYSA-N

SMILES

CC(C)N=C(N)NC#N

Synonyms

N-Cyano-N’-(1-methylethyl)guanidine; Isopropyldicyandiamide; 3-Cyano-1-isopropylguanidine; NSC 643485

Canonical SMILES

CC(C)N=C(N)NC#N

The exact mass of the compound 1-Cyano-3-(1-methylethyl)guanidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyano-3-(1-methylethyl)guanidine (CAS 44830-55-9), officially designated in pharmacopeias as Proguanil Related Compound A or EP Impurity A, is an asymmetric cyano-guanidine derivative[1]. In pharmaceutical procurement, it is primarily sourced as a highly purified reference standard for the quality control, system suitability testing, and stability-indicating HPLC analysis of the antimalarial API proguanil hydrochloride[2]. Industrially, it also serves as a specific building block for asymmetric biguanides, offering a pre-installed isopropyl moiety that dictates the regioselectivity of subsequent amination reactions. Its procurement is driven by strict regulatory compliance requirements (USP/EP) and the need for precise impurity profiling in API manufacturing workflows [3].

Substituting 1-Cyano-3-(1-methylethyl)guanidine with crude API extracts, generic dicyandiamides, or structurally related impurities (such as Proguanil Impurities C or D) critically fails in both analytical and synthetic workflows [1]. In quality control, generic substitutes cannot provide the exact relative retention time (RRT) or UV response factors required by ICH guidelines to quantify degradation limits, which are typically capped at stringent thresholds (e.g., <0.1% to 0.2%) [2]. In synthetic applications, using unsubstituted precursors like sodium dicyanamide directly with mixed amines leads to symmetrical byproducts—specifically 1,5-bis(4-chlorophenyl)biguanide and 1,5-bis(1-methylethyl)biguanide—which drastically reduce the yield of the target asymmetric biguanide and complicate downstream purification [3].

Chromatographic Resolution in Stability-Indicating Assays

In stability-indicating RP-HPLC methods for proguanil hydrochloride, accurate quantification of degradation products requires baseline resolution of specific impurities. 1-Cyano-3-(1-methylethyl)guanidine (Impurity A) demonstrates distinct peak selectivity at 235 nm and 254 nm, eluting at a specific retention time that allows it to be completely resolved from the main Proguanil API peak and other symmetrical impurities (Impurities C and D) [1]. This exact standard is required to validate that the impurity peak area remains below the strict pharmacopeial limit (often <0.1% to 0.2%) during batch release [2].

Evidence DimensionChromatographic Resolution and Peak Area Limit
Target Compound DataImpurity A standard allows precise peak mapping to enforce the <0.1%-0.2% regulatory limit.
Comparator Or BaselineProguanil API (Baseline) / Uncalibrated extracts
Quantified DifferenceUncalibrated extracts cannot establish the required limit threshold or exact Relative Retention Time (RRT).
ConditionsRP-HPLC, PDA detection at 235/254 nm, pharmacopeial mobile phase.

Procurement of the exact certified standard is legally and technically mandatory to pass ICH-compliant API batch release and stability testing.

Regiocontrol in Asymmetric Biguanide Synthesis

When synthesizing asymmetric biguanides like proguanil, the sequence of amine addition is critical. Utilizing 1-Cyano-3-(1-methylethyl)guanidine as the primary precursor—reacting it subsequently with 4-chloroaniline—forces the formation of the asymmetric product [1]. In contrast, using generic concurrent amination or less specific precursors results in the formation of symmetrical byproducts, specifically 1,5-bis(4-chlorophenyl)biguanide (Proguanil Impurity C) and 1,5-bis(1-methylethyl)biguanide (Proguanil Impurity D) [2]. Pre-installing the isopropyl group isolates the synthetic pathway from these symmetrical side reactions.

Evidence DimensionSymmetrical Byproduct Formation
Target Compound DataYields exclusively asymmetric biguanide (0% symmetrical Impurity C/D formation from the precursor itself).
Comparator Or BaselineGeneric concurrent amination / Unsubstituted dicyandiamide
Quantified DifferenceGeneric routes yield significant fractions of Impurity C and D, requiring extensive downstream recrystallization.
ConditionsCondensation reaction with 4-chloroaniline or related arylamines.

Using this specific precursor streamlines the industrial synthesis of asymmetric biguanides by eliminating the need to separate structurally similar symmetrical impurities.

UV Response Factor Calibration for Degradation Profiling

During forced degradation studies (e.g., alkali hydrolysis which can degrade up to 13.87% of the API), the UV response of the degradation products must be accurately quantified [1]. 1-Cyano-3-(1-methylethyl)guanidine possesses a different molar absorptivity than the parent Proguanil API at the 235 nm detection wavelength. Without the exact reference standard to establish this specific response factor, the mass balance of the degraded API cannot be accurately calculated, leading to failed method validation under ICH guidelines [2].

Evidence DimensionUV Response Factor / Mass Balance Accuracy
Target Compound DataExact response factor at 235 nm allows ~100% mass balance closure during degradation.
Comparator Or BaselineAssuming API response factor (Generic substitution)
Quantified DifferenceAssuming identical response factors leads to quantification errors in the 13.87% degraded fraction.
ConditionsForced degradation (alkali hydrolysis), PDA detection at 235 nm.

Analytical laboratories must procure this compound to accurately report degradation kinetics and ensure regulatory compliance.

Pharmacopeial Quality Control (QC) & Batch Release

Used as a certified reference material (CRM) in HPLC/UV assays to quantify Impurity A levels in manufactured batches of Proguanil Hydrochloride, ensuring compliance with the <0.1% to 0.2% EP/USP limits [1].

Stability-Indicating Method Validation

Employed during the development of RP-HPLC methods to prove baseline resolution between the active pharmaceutical ingredient and its primary hydrolytic degradation products under ICH forced degradation protocols [2].

Targeted Asymmetric Biguanide Synthesis

Utilized as a highly regioselective intermediate in the R&D and scale-up of novel biguanide derivatives, where the pre-installed isopropyl group prevents the formation of unwanted symmetrical bis-alkyl or bis-aryl biguanides [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.1

Appearance

Off-White Solid

Melting Point

87-89°C

UNII

5DW6SBV5M9

Other CAS

44830-55-9

Wikipedia

1-cyano-3-(1-methylethyl)guanidine

Dates

Last modified: 08-15-2023

Explore Compound Types